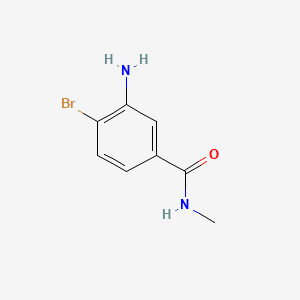

3-amino-4-bromo-N-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds such as N-Methylbenzamide has been documented . The process involves the reaction of benzoic acid with dry DCM and a catalytic amount of DMF in a round-bottom flask. The reaction mixture is cooled to 0°C and stirred for 5 minutes. Then, (COCl)2 is added dropwise to the reaction mixture and stirred at room temperature for 4 hours .Molecular Structure Analysis

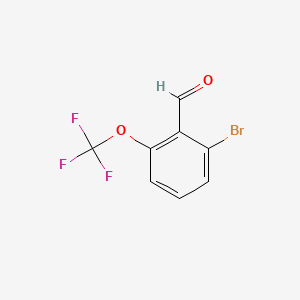

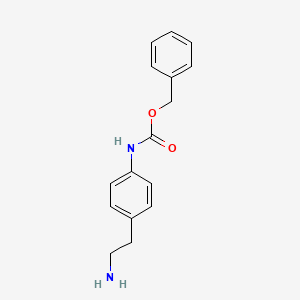

The molecular structure of “3-amino-4-bromo-N-methylbenzamide” is represented by the formula C8H9BrN2O . It is similar to N-Methylbenzamide, which has a linear formula of C6H5CONHCH3 .Wissenschaftliche Forschungsanwendungen

DNA Repair and Cellular Effects

3-Amino-4-bromo-N-methylbenzamide, similar to its analogue 3-aminobenzamide, has been investigated for its effects on DNA repair mechanisms and cellular processes. Studies have shown that 3-aminobenzamide, an inhibitor of poly(ADP-ribose) synthesis, can influence DNA repair pathways, particularly during the ligation stage of the repair process. This compound has been used to explore the regulatory role of poly(ADP-ribose) in DNA repair, although results have been paradoxical and complicated by nonspecific effects at higher concentrations, leading to cellular toxicity (Cleaver et al., 1985).

Chemical Synthesis and Compound Development

The compound has potential applications in chemical synthesis and the development of new molecules. For example, research has shown the synthesis of chlorantraniliprole, a pesticide, where a similar compound, 3-methyl-2-nitrobenzoic acid, was used as a starting material. Through a series of reactions including esterification, reduction, chlorination, and aminolysis, key intermediates such as 2-amino-5-chloro-N,3-dimethylbenzamide were produced, which are structurally related to 3-amino-4-bromo-N-methylbenzamide (Chen Yi-fen et al., 2010).

Thermal Stability and Safety Analysis

Research on related compounds, like 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA), has been conducted to understand their thermal stability, which is crucial for safe handling and storage. Dynamic Differential Scanning Calorimetry (DSC) was used to study ADMBA's thermal decomposition, providing insights into the safety parameters like the Self-Accelerating Decomposition Temperature (SADT) and the temperature at which the material remains safe for 24 hours (TD24). Such studies are important for risk assessment and safety guidelines for chemicals, including 3-amino-4-bromo-N-methylbenzamide (Yunbo Cong & Chunsheng Cheng, 2021).

Photodynamic Therapy for Cancer Treatment

Compounds with structural similarities to 3-amino-4-bromo-N-methylbenzamide have been explored for their potential in photodynamic therapy (PDT) for cancer treatment. For instance, new derivatives of benzenesulfonamide have been synthesized and characterized for their photophysical and photochemical properties. These compounds, particularly those with high singlet oxygen quantum yields, are considered promising for PDT, highlighting the potential for 3-amino-4-bromo-N-methylbenzamide derivatives in this area (Pişkin et al., 2020).

Radiopharmaceutical Applications

The development of radiopharmaceuticals for diagnostic imaging, such as γ-emission tomography, has also seen the use of structurally related compounds. For example, radioiodinated ligands with affinities for specific receptors have been synthesized to improve imaging techniques. This research area may offer opportunities for the application of 3-amino-4-bromo-N-methylbenzamide in developing new imaging agents (Mertens et al., 1994).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 3-amino-4-bromo-N-methylbenzamide is PDE10A (phosphodiesterase) . PDE10A is a protein that is abundant only in brain tissue . It plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides.

Mode of Action

3-amino-4-bromo-N-methylbenzamide acts as a potent inhibitor of PDE10A . By inhibiting PDE10A, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentration. This can result in changes in the signaling pathways that these cyclic nucleotides are involved in.

Pharmacokinetics

The compound’s molecular weight (22907 g/mol) suggests that it may have good bioavailability

Eigenschaften

IUPAC Name |

3-amino-4-bromo-N-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-11-8(12)5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNHDIYYZGVYOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-4-bromo-N-methylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,6-dichlorophenyl)isothiazolo[5,4-c]pyridin-3(2H)-one](/img/structure/B581289.png)

![2-Methylimidazo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B581299.png)

![2-Amino-5-Cbz-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B581303.png)

![1'-(Piperidin-4-yl)spiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B581307.png)